Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with a unique structure that includes a cyclopropyl group, a methyl group, and an oxazolo[5,4-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolo[5,4-b]pyridine core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the cyclopropyl and methyl groups: These groups can be introduced via alkylation reactions using cyclopropyl and methyl halides in the presence of a strong base.
Formation of the thiazole ring: This step involves the reaction of a thioamide with a halogenated acetic acid derivative under basic conditions to form the thiazole ring.
Coupling of the oxazolo[5,4-b]pyridine and thiazole moieties: This step involves the formation of an amide bond between the two moieties using a coupling reagent such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents such as dichloromethane or acetonitrile.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water or alcohol as solvents.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Hydrolysis: Formation of carboxylic acid and ethanol.
Scientific Research Applications
Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Chemical Biology: It is used as a probe to study biological processes and pathways.
Mechanism of Action
The mechanism of action of Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with similar compounds such as:
Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoate: Similar structure with a propanoate group instead of an acetate group.
Mthis compound: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)butanoate: Similar structure with a butanoate group instead of an acetate group.
These compounds share similar core structures but differ in their ester groups, which can affect their chemical properties and biological activity.
Biological Activity
Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate, with CAS number 1190244-63-3, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O4S, and it has a molecular weight of 386.4 g/mol. The compound features a complex structure that includes a thiazole ring and an oxazole moiety, which are known for their biological activities.
Antimicrobial Activity
Research indicates that compounds with thiazole and oxazole rings often exhibit antimicrobial properties. For example, derivatives containing these moieties have shown potent inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Organism Tested | Inhibition Zone (mm) | Reference |
---|---|---|---|
Compound A | E. coli | 15 | |
Compound B | S. aureus | 18 | |
Ethyl Ester | S. epidermidis | 20 |
Anticancer Potential
Studies have suggested that compounds similar to this compound may possess anticancer properties. For instance, the oxazole derivatives have been evaluated for their ability to inhibit tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may also exhibit neuroprotective effects. Some studies have indicated that they can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with thiazole and oxazole groups can act as enzyme inhibitors, particularly targeting microbial enzymes or cancer-related pathways.
- Receptor Modulation : These compounds may interact with various receptors in the body, influencing signaling pathways involved in inflammation and cell survival.
- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, these compounds may protect cells from oxidative damage.
Case Studies
A notable study investigated the antimicrobial efficacy of a related compound against multidrug-resistant bacterial strains. The results demonstrated significant antibacterial activity with minimal cytotoxicity to human cells, highlighting the potential of these compounds as therapeutic agents .
Another case study focused on the anticancer properties of thiazole derivatives. The study reported that these compounds induced apoptosis in breast cancer cell lines through the activation of caspase pathways .
Properties
Molecular Formula |
C18H18N4O4S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H18N4O4S/c1-3-25-14(23)6-11-8-27-18(19-11)21-16(24)12-7-13(10-4-5-10)20-17-15(12)9(2)22-26-17/h7-8,10H,3-6H2,1-2H3,(H,19,21,24) |
InChI Key |
ZBMXEILVOJCBSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4CC4 |
Origin of Product |
United States |
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